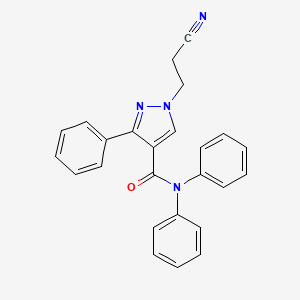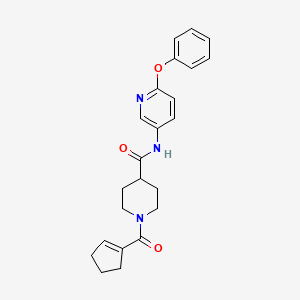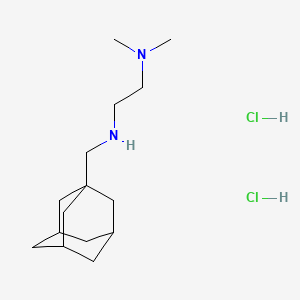
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTAP belongs to the family of pyrazole carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用機序
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The kappa opioid receptor is involved in pain perception, stress response, and drug addiction. This compound binds to the kappa opioid receptor and blocks its activation by endogenous opioids, such as dynorphins. This results in a reduction in pain perception, stress response, and drug addiction.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the research field. In neuroscience, this compound has been shown to reduce stress-induced reinstatement of drug seeking behavior in rats. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. In drug addiction research, this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, by blocking the activation of the kappa opioid receptor.
実験室実験の利点と制限
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has several advantages and limitations for laboratory experiments. One advantage is its selectivity for the kappa opioid receptor, which allows for the study of the specific effects of this receptor. Another advantage is its potential therapeutic applications in various research fields. However, a limitation of this compound is its low solubility in water, which can make it difficult to administer in laboratory experiments. Additionally, this compound has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for the study of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide. One direction is the investigation of its potential therapeutic applications in various research fields, such as neuroscience, cancer research, and drug addiction. Another direction is the development of more soluble analogs of this compound for easier administration in laboratory experiments. Additionally, the study of this compound in humans could provide valuable insights into its potential clinical applications.
合成法
The synthesis of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide involves a multi-step process that includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with 2-aminoethylacrylonitrile in the presence of triethylamine to form this compound.
科学的研究の応用
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to act as a selective antagonist of the kappa opioid receptor, which is involved in pain perception, stress response, and drug addiction. In cancer research, this compound has been studied for its potential to inhibit the growth of cancer cells by inducing apoptosis. In drug addiction research, this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.
特性
IUPAC Name |
1-(2-cyanoethyl)-N,N,3-triphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c26-17-10-18-28-19-23(24(27-28)20-11-4-1-5-12-20)25(30)29(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19H,10,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPCLHMYUMIBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5219890.png)


![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219943.png)
![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)
![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)

![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)